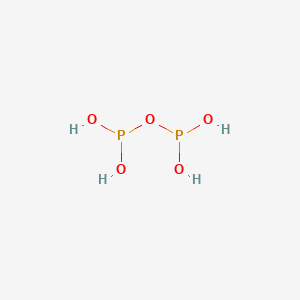Pyrophosphorous acid
CAS No.: 13445-56-2
Cat. No.: VC17144537
Molecular Formula: H4O5P2
Molecular Weight: 145.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13445-56-2 |
|---|---|
| Molecular Formula | H4O5P2 |
| Molecular Weight | 145.98 g/mol |
| IUPAC Name | dihydroxyphosphanyl dihydrogen phosphite |
| Standard InChI | InChI=1S/H4O5P2/c1-6(2)5-7(3)4/h1-4H |
| Standard InChI Key | ZJIPHXXDPROMEF-UHFFFAOYSA-N |
| Canonical SMILES | OP(O)OP(O)O |
Introduction
Chemical Identity and Structural Characteristics
Pyrophosphoric acid, systematically named diphosphoric acid, is a tetraprotic acid with the molecular formula H₄P₂O₇. Its structure consists of two phosphate tetrahedra linked by an oxygen bridge, forming a P–O–P bond . This configuration grants the molecule its characteristic acidity and reactivity. The compound exists as colorless, hygroscopic crystals or a viscous liquid, depending on temperature and hydration state .
Key Physical Properties
| Property | Value |
|---|---|
| Melting Point | 61°C (metastable form: 54.3°C) |
| Density | ~1.9 g/cm³ at 25°C |
| Solubility in Water | 709 g/100 mL at 23°C |
| pKa Values | 0.86, 1.76, 5.88, 8.14 (25°C) |
The acid’s high solubility in polar solvents like water and ethanol and its stepwise dissociation profile make it a versatile reagent in acid-catalyzed reactions.
Synthesis and Industrial Production
Conventional Synthesis via Orthophosphoric Acid Dehydration
Pyrophosphoric acid is synthesized by thermally dehydrating orthophosphoric acid (H₃PO₄) at 215°C:
This reaction proceeds via condensation, releasing water and forming the P–O–P linkage . Industrial-scale production often employs polyphosphoric acid as a precursor, adjusting the P₂O₅ concentration to 79–81 wt% to optimize yield .
Acid-Base Behavior and Dissociation Dynamics
Pyrophosphoric acid exhibits four dissociation constants, reflecting its ability to donate four protons:
The first two protons are strongly acidic, enabling pyrophosphoric acid to act as a potent catalyst in esterification and phosphorylation reactions .
Applications in Organic Synthesis and Biochemistry
Phosphorylation of Biomolecules
Pyrophosphoric acid serves as a phosphorylating agent for carbohydrates, enabling the synthesis of sugar phosphates without protective groups . For example, terminal hydroxyl groups in hexoses and pentoses are selectively phosphorylated at positions C5 (pentoses) and C6 (hexoses) due to their kinetic stability under acidic conditions . This property is exploited in the production of nucleotide precursors like glucose-6-phosphate.
Catalysis in Polymer Chemistry
The acid’s dual functionality as a Brønsted acid and a dehydrating agent facilitates polycondensation reactions. It is used in synthesizing polyesters and polyamides, where it simultaneously protonates hydroxyl groups and removes water to drive equilibrium toward polymerization.
Emerging Research and Future Directions
Recent studies explore pyrophosphoric acid’s role in:
-
Energy Storage: As a proton conductor in intermediate-temperature fuel cells.
-
Nanomaterial Synthesis: Templating metal-organic frameworks (MOFs) via coordination with phosphate groups.
-
Biomedical Engineering: Functionalizing hydrogels for controlled drug release systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume